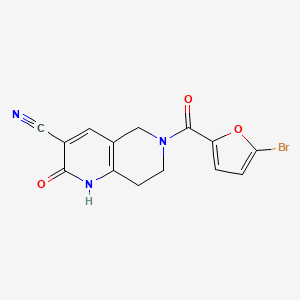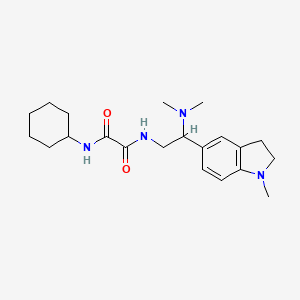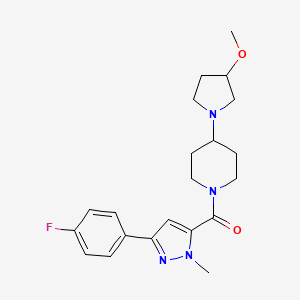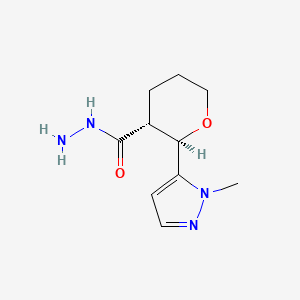
6-Methoxy-3-phenylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-phenylcoumarin is a chemical compound with the molecular formula C16H12O3 and a molecular weight of 252.27 . It appears as a pale white crystalline powder . This compound is widely used in both organic and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been carried out by various research groups. One common method involves a Perkin reaction between the 5-methylsalicylaldehyde and the corresponding phenylacetic acids . Another method involves a regioselective α-arylation of coumarins through an oxidative C-H/C-H cross-coupling between inactivated simple arenes and alkenes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a coumarin core with a functionalized 3-phenyl ring system . This scaffold can be considered an isostere of the isoflavone in which the carbonyl group is translated from position 4 to position 2 on the pyran ring .Chemical Reactions Analysis
The 3-phenylcoumarin derivatives, including this compound, have been found to inhibit the Monoamine oxidase B (MAO-B) at concentrations ranging from 100 nM to 1 μM . The most potent derivative had an IC50 value of 56 nM .Physical and Chemical Properties Analysis
This compound has a melting point/boiling point of 157-159°C . It is soluble in DMF and excess of acetone .Aplicaciones Científicas De Investigación
MAO-B Inhibitory Activity
6-Methoxy-3-phenylcoumarin and its derivatives have been studied for their potential as monoamine oxidase B (MAO-B) inhibitors. This is relevant for treating neurodegenerative diseases and depressive disorders. Compounds like 6-methyl-3-phenylcoumarins show high selectivity to the MAO-B isoenzyme, with some exhibiting potent inhibitory activity in the low nanomolar range (Matos et al., 2009), (Delogu et al., 2014).
Antioxidant and Antiproliferative Properties
Studies on hydroxylated 3-phenylcoumarins, including 6-methoxy derivatives, indicate significant antioxidant activity. These compounds have been evaluated for their ability to prevent DNA strand breakage and their antiproliferative effects on different cancer cell lines. The introduction of specific hydroxyl groups in these molecules enhances their antiproliferative activity (Yang et al., 2011).
Anti-inflammatory and Antimicrobial Applications
Some derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating conditions related to inflammation. Additionally, these compounds have shown some antimicrobial activity, although this area requires further research to fully understand their efficacy and potential applications (Gnonlonfin et al., 2012).
Applications in Fluorescence and Spectroscopy
This compound derivatives are explored for their use in fluorescence spectroscopy. Their unique optical properties make them suitable for use as fluorescent probes and sensors in various scientific studies. This application is particularly useful in the field of analytical chemistry (Ammar et al., 2003), (Shiraishi et al., 2015).
Drug Discovery and Development
In the field of drug discovery, this compound serves as a scaffold for developing new drug candidates. Its structural versatility allows for the creation of various derivatives, each with potential therapeutic applications in treating different diseases (Matos et al., 2021).
Mecanismo De Acción
Target of Action
It is known that 3-phenylcoumarins, a family of heterocyclic molecules to which 6-methoxy-3-phenylcoumarin belongs, have been evaluated in lipopolysaccharide-activated mouse macrophage raw2647 cells .
Mode of Action
It is known that 3-phenylcoumarins have exhibited nitric oxide production inhibitory activity . This suggests that this compound may interact with its targets to inhibit the production of nitric oxide, a molecule that plays a crucial role in several physiological and pathological processes.
Biochemical Pathways
Given the nitric oxide inhibitory activity of 3-phenylcoumarins , it can be inferred that this compound may affect pathways related to nitric oxide synthesis and signaling.
Pharmacokinetics
Coumarins are known to be secondary metabolites made up of benzene and α-pyrone rings fused together . These properties could potentially influence the compound’s bioavailability.
Result of Action
Given the nitric oxide inhibitory activity of 3-phenylcoumarins , it can be inferred that this compound may lead to a decrease in nitric oxide levels in the cells, potentially affecting various cellular processes.
Action Environment
It is known that coumarins play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that the action of this compound could potentially be influenced by factors such as pH and the presence of certain metal ions.
Safety and Hazards
Direcciones Futuras
Future research on 6-Methoxy-3-phenylcoumarin and its derivatives could focus on further exploring their pharmacological activity and potential therapeutic applications . For instance, increasing the number of methoxy substituents to three decreases the enzymatic inhibitory activity, suggesting that the presence of methoxy substituent in the 3-phenyl ring is important to modulate and improve the inhibitory enzymatic activity .
Análisis Bioquímico
Biochemical Properties
6-Methoxy-3-phenylcoumarin, like other coumarins, can interact with various enzymes and proteins. The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known that coumarins can potentially inhibit the activity of certain enzymes. For instance, 3-phenylcoumarin derivatives have been found to inhibit monoamine oxidase B (MAO-B), an enzyme that catalyzes the deamination of monoamines such as neurotransmitters dopamine and norepinephrine .
Temporal Effects in Laboratory Settings
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Dosage Effects in Animal Models
Coumarins have been observed to exhibit anticancer activity against human tumor cell lines in different animal models .
Metabolic Pathways
This compound, like other coumarins, is synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .
Transport and Distribution
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Subcellular Localization
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Propiedades
IUPAC Name |
6-methoxy-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-7-8-15-12(9-13)10-14(16(17)19-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFNHAXXYPMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B2967546.png)




![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)
![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)

![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)
